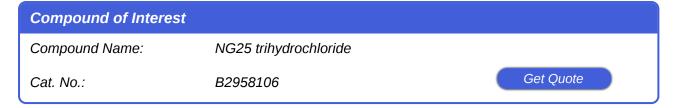


In Vitro Characterization of NG25 Trihydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, type II inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1] [2][3][4] As a key mediator in inflammatory and cell survival pathways, TAK1 represents a significant therapeutic target in oncology and immunology.[3][5][6] This document provides a comprehensive technical overview of the in vitro characterization of NG25, summarizing its inhibitory activity and detailing the experimental protocols for its evaluation.

Biochemical Profile and Potency

NG25 was identified through kinome-wide selectivity profiling as a dual inhibitor of TAK1 and MAP4K2.[2][3][4] It also demonstrates potent inhibitory activity against a range of other kinases. The half-maximal inhibitory concentrations (IC50) have been determined through biochemical enzyme assays, providing a quantitative measure of its potency.

Table 1: In Vitro Kinase Inhibitory Profile of NG25



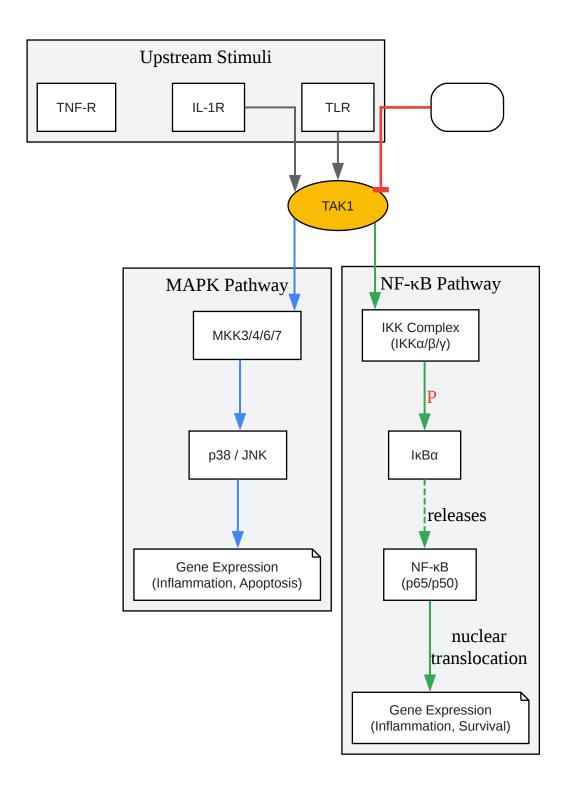
Kinase Target	IC50 (nM)
LYN	12.9
MAP4K2	21.7
CSK	56.4
Abl	75.2
FER	82.3
p38α	102
SRC	113
TAK1	149

Data sourced from multiple suppliers and publications.[1][7][8]

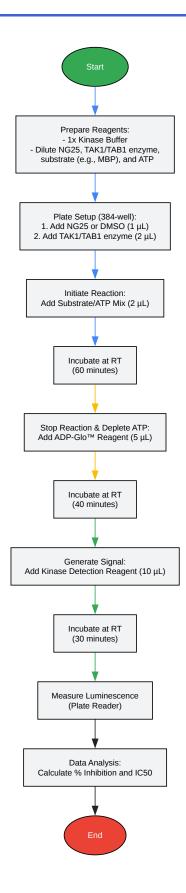
Mechanism of Action and Signaling Pathways

NG25 functions as a type II inhibitor, binding to the 'DFG-out' conformation of the kinase activation loop.[1][2][3][4] This allosteric binding mode locks the kinase in an inactive state. TAK1 is a critical node in signaling cascades initiated by cytokines such as TGF- β , TNF- α , and IL-1. Its inhibition by NG25 blocks the activation of downstream pathways, including the NF- κ B and MAPK (p38, JNK) pathways, which are crucial for inflammatory responses and cell survival.[3][9]









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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com.cn [promega.com.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
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